3-Fluoro-4-[(2-methylphenyl)methoxy]benzenethiol
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Overview
Description
The compound identified as “3-Fluoro-4-[(2-methylphenyl)methoxy]benzenethiol” is a chemical substance with specific properties and applications. It is important in various fields of scientific research and industry due to its unique characteristics.
Preparation Methods
The synthesis of 3-Fluoro-4-[(2-methylphenyl)methoxy]benzenethiol involves several steps and specific reaction conditions. The preparation methods include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield.
Reaction Conditions: The reactions typically require controlled temperatures, pressures, and pH levels to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality.
Chemical Reactions Analysis
3-Fluoro-4-[(2-methylphenyl)methoxy]benzenethiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or alkyl groups.
Common Reagents and Conditions: The reactions often require specific solvents, catalysts, and temperature conditions to proceed efficiently.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. They can include various derivatives and modified versions of the original compound.
Scientific Research Applications
3-Fluoro-4-[(2-methylphenyl)methoxy]benzenethiol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: this compound is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism by which 3-Fluoro-4-[(2-methylphenyl)methoxy]benzenethiol exerts its effects involves specific molecular targets and pathways. The compound interacts with certain enzymes or receptors, leading to a cascade of biochemical reactions. These interactions can result in various physiological and biochemical effects, depending on the context of its use.
Comparison with Similar Compounds
3-Fluoro-4-[(2-methylphenyl)methoxy]benzenethiol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups include CID 2632, CID 6540461, CID 5362065, and CID 5479530.
Uniqueness: The specific properties and reactivity of this compound make it distinct from these similar compounds, offering unique advantages in certain applications.
Properties
IUPAC Name |
3-fluoro-4-[(2-methylphenyl)methoxy]benzenethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FOS/c1-10-4-2-3-5-11(10)9-16-14-7-6-12(17)8-13(14)15/h2-8,17H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXWIXMSIKEXTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)S)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)S)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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